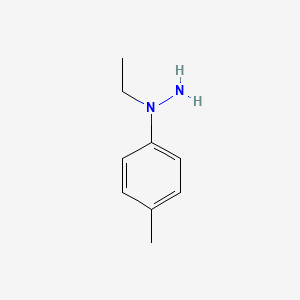

1-Ethyl-1-(p-tolyl)hydrazine

Descripción

Contextualization within Substituted Hydrazine (B178648) Chemistry Research

Substituted hydrazines are a class of organic compounds that have garnered significant attention in chemical research due to their versatile reactivity and wide range of applications. researchgate.netimist.ma The presence of the N-N single bond and the lone pair of electrons on the nitrogen atoms make hydrazines and their derivatives key intermediates in a multitude of chemical transformations. researchgate.netorientjchem.org They serve as important precursors in the synthesis of a vast number of heterocyclic compounds, which are integral to medicinal chemistry and materials science. imist.maresearchgate.net

The reactivity of substituted hydrazines is influenced by the nature of the substituents attached to the nitrogen atoms. These substituents can be alkyl, aryl, or a combination of both, leading to a diverse array of chemical behaviors. researchgate.netorientjchem.org Research in this field often focuses on developing new synthetic methodologies for preparing substituted hydrazines and exploring their utility in constructing complex molecular architectures. nebraska.edunih.gov High-throughput synthesis techniques have been developed to create libraries of substituted hydrazine derivatives for various research purposes. nebraska.edu

Historical Trajectories and Modern Relevance of N-Alkyl-N-arylhydrazines

The study of N-alkyl-N-arylhydrazines, the class to which 1-Ethyl-1-(p-tolyl)hydrazine belongs, has a rich history intertwined with the development of synthetic organic chemistry. Historically, these compounds were crucial in the Fischer indole (B1671886) synthesis, a powerful method for preparing indoles, which are prevalent motifs in natural products and pharmaceuticals. uni-rostock.de The reaction involves the acid-catalyzed rearrangement of an N-arylhydrazine with an aldehyde or ketone. rsc.org

In the modern era, the relevance of N-alkyl-N-arylhydrazines continues to expand. They are not only used in classic reactions but are also employed in novel catalytic processes. For instance, they have been utilized in palladium-catalyzed reactions for the formation of C-C bonds. acs.org The development of new catalysts has enabled the use of N-alkyl-N-arylhydrazines in hydrohydrazination reactions, which involve the addition of the N-H bond across a carbon-carbon multiple bond, leading to the formation of hydrazones and other valuable intermediates. uni-rostock.demsu.edu

The unique electronic and steric properties of N-alkyl-N-arylhydrazines make them valuable ligands in coordination chemistry and organometallic catalysis. Their ability to coordinate with metal centers has been exploited in the design of catalysts for a variety of organic transformations.

Current Research Frontiers Pertaining to this compound and Related Derivatives

Current research involving this compound and its derivatives is focused on several key areas. One significant frontier is their application in the synthesis of novel heterocyclic compounds. For example, derivatives of this compound have been used to create complex molecules with potential biological activity. google.com

Another active area of investigation is the development of new synthetic methods that utilize these hydrazines as starting materials. This includes exploring their reactivity in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Such reactions are highly desirable for their efficiency and atom economy.

Furthermore, computational and theoretical studies are being employed to understand the structural and electronic properties of these molecules in greater detail. imist.ma These studies provide insights into their reactivity and help in the rational design of new reactions and functional materials. For instance, theoretical calculations can predict the most likely sites for chemical reactions to occur and can help in understanding the mechanism of catalytic cycles involving these compounds.

Recent research has also explored the use of photoredox catalysis to generate reactive intermediates from N,N-disubstituted hydrazines, including N-alkyl-N-arylhydrazines. acs.org This approach allows for the formation of carbon-centered radicals under mild conditions, which can then participate in a variety of bond-forming reactions.

The table below summarizes some key properties and identifiers for this compound.

| Property | Value |

| CAS Number | 61715-72-8 |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 1-ethyl-1-(4-methylphenyl)hydrazine |

This data is compiled from various chemical suppliers and databases. chemicalbook.comfluorochem.co.ukbldpharm.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-1-(4-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(10)9-6-4-8(2)5-7-9/h4-7H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFARRRGGHHADCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523446 | |

| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61715-72-8 | |

| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-(p-tolyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1 P Tolyl Hydrazine and N Alkyl N Arylhydrazine Scaffolds

Established Synthetic Pathways for 1-Ethyl-1-(p-tolyl)hydrazine

Established methods for the synthesis of this compound generally involve a multi-step process, beginning with the synthesis of a key precursor followed by the introduction of the ethyl group.

Precursor Synthesis and Selection

The primary precursor for the synthesis of this compound is p-tolylhydrazine. This intermediate is commonly synthesized from p-toluidine through a diazotization reaction followed by reduction.

The synthesis of p-tolylhydrazine typically proceeds as follows:

Diazotization of p-toluidine: p-Toluidine is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt, p-tolyldiazonium chloride.

Reduction of the diazonium salt: The resulting diazonium salt is then reduced to p-tolylhydrazine. A common reducing agent for this transformation is a sulfite-bisulfite mixture, prepared, for example, from sodium bisulfite and ammonia (B1221849) water researchgate.net. The reduction is typically carried out at a controlled pH, often in the range of 5.8-7.0 researchgate.net.

An alternative approach to precursor synthesis involves the direct N-amination of N-ethyl-p-toluidine, though this is less common.

Optimization of Reaction Parameters for Yield and Selectivity

Once p-tolylhydrazine is obtained, the ethyl group is introduced. A common method is the direct N-alkylation of p-tolylhydrazine with an ethylating agent.

Key reaction parameters for optimization include:

Choice of Ethylating Agent: Ethyl halides (e.g., ethyl bromide, ethyl iodide) and diethyl sulfate are common ethylating agents. The reactivity of the halide influences the reaction rate, with iodides generally being more reactive than bromides, which are more reactive than chlorides.

Base: A base is typically required to deprotonate the hydrazine (B178648), facilitating nucleophilic attack on the ethylating agent. Common bases include alkali metal carbonates (e.g., K₂CO₃), hydroxides, or hydrides (e.g., NaH). The choice of base can significantly impact the regioselectivity of the alkylation.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used. In some cases, the use of phase-transfer catalysts can be beneficial.

Temperature: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate while minimizing side reactions, such as over-alkylation to form a tri-substituted hydrazine.

Stoichiometry: The molar ratio of p-tolylhydrazine to the ethylating agent and base must be carefully controlled to favor the formation of the desired mono-ethylated product and minimize the formation of di-ethylated byproducts.

Table 1: Optimization of N-Alkylation Conditions for Arylhydrazines

| Parameter | Variation | Effect on Yield and Selectivity |

|---|---|---|

| Ethylating Agent | Ethyl iodide vs. Ethyl bromide | Ethyl iodide generally leads to higher reaction rates due to its better leaving group ability. |

| Base | NaH vs. K₂CO₃ | Stronger bases like NaH can lead to higher conversion but may decrease selectivity if not carefully controlled. |

| Solvent | DMF vs. Acetonitrile | DMF often provides better solubility for the reactants and can accelerate the reaction rate. |

| Temperature | Room Temperature vs. 60 °C | Increased temperature generally increases the reaction rate but may also promote side reactions. |

Another established pathway is the reductive amination of p-tolylhydrazine with acetaldehyde. This one-pot reaction involves the formation of a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Isolation and Purification Protocols for this compound

Following the synthesis, this compound must be isolated from the reaction mixture and purified.

Common isolation and purification techniques include:

Extraction: The reaction mixture is typically worked up by partitioning between an organic solvent (e.g., diethyl ether, ethyl acetate) and water. The product is extracted into the organic layer.

Washing: The organic layer is often washed with brine to remove water-soluble impurities.

Drying: The organic extract is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Distillation: Crude this compound can be purified by vacuum distillation to separate it from non-volatile impurities and any remaining starting materials.

Chromatography: For higher purity, column chromatography on silica gel can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the desired product from any byproducts.

Exploration of Alternative Synthetic Routes to 1,1-Disubstituted Hydrazines

Beyond the direct alkylation of arylhydrazines, other synthetic strategies are available for the preparation of 1,1-disubstituted hydrazines like this compound.

Comparative Analysis of Nitrosation-Reduction Sequences

An important alternative route involves the nitrosation of a secondary amine followed by reduction of the resulting N-nitrosamine. For the synthesis of this compound, this would involve:

Synthesis of the precursor N-ethyl-p-toluidine: This can be prepared by the N-alkylation of p-toluidine with an ethylating agent.

Nitrosation: N-ethyl-p-toluidine is then treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form N-ethyl-N-p-tolyl-nitrosamine.

Reduction: The N-nitrosamine is subsequently reduced to the corresponding hydrazine. A variety of reducing agents can be employed for this step, including zinc dust in acetic acid, lithium aluminum hydride (LiAlH₄), or more sustainable reagents like thiourea dioxide (TDO) rsc.org.

Comparison with Direct Alkylation:

Regioselectivity: The nitrosation-reduction sequence offers excellent regioselectivity, as the substitution pattern is unambiguously defined by the starting secondary amine. This avoids the potential for over-alkylation or alkylation at the wrong nitrogen atom that can occur in the direct alkylation of p-tolylhydrazine.

Reaction Conditions: The reduction of N-nitrosamines can often be carried out under mild conditions rsc.org.

Atom Economy: The direct alkylation method can be more atom-economical if high selectivity can be achieved.

Table 2: Comparison of Synthetic Routes to 1,1-Disubstituted Hydrazines

| Synthetic Route | Advantages | Disadvantages |

|---|---|---|

| Direct Alkylation | Potentially fewer steps, higher atom economy. | Risk of over-alkylation and poor regioselectivity. |

| Nitrosation-Reduction | Excellent regioselectivity, well-defined product. | Longer synthetic sequence, use of potentially carcinogenic nitrosamine intermediates. |

| Reductive Amination | One-pot procedure, good yields for certain substrates. | May require specific catalysts and conditions. |

Regioselective Alkylation and Arylation Approaches

Recent advances in organic synthesis have led to more sophisticated methods for the regioselective functionalization of hydrazines. For the synthesis of N-alkyl-N-arylhydrazine scaffolds, these can include:

Directed Alkylation: The use of protecting groups can allow for the selective alkylation of one nitrogen atom over the other. For instance, one nitrogen can be protected with a bulky group (e.g., Boc), directing alkylation to the other nitrogen, followed by deprotection.

Catalytic Methods: Transition metal-catalyzed cross-coupling reactions are emerging as powerful tools for the synthesis of substituted hydrazines. For example, palladium- or copper-catalyzed N-arylation or N-alkylation reactions can provide access to a wide range of substituted hydrazines with high selectivity. While more commonly applied to the synthesis of N,N'-disubstituted hydrazines, these methods can be adapted for 1,1-disubstituted analogs.

These modern approaches offer greater control over the final product structure but may require more specialized reagents and catalysts compared to the more traditional methods.

Utilization of Protecting Group Strategies in Hydrazine Synthesis

The synthesis of unsymmetrically substituted hydrazines, such as this compound, necessitates precise control over the reactivity of the two nitrogen atoms. Direct alkylation of an arylhydrazine often leads to a mixture of products, including N1, N2, and di-alkylated species. To overcome this lack of regioselectivity, protecting group strategies are widely employed to temporarily block one nitrogen atom, thereby directing the alkylation to the desired position.

The tert-butoxycarbonyl (Boc) group is one of the most utilized protecting groups for the amino functionality in hydrazines due to its stability under various conditions and its facile removal under mild acidic conditions. semanticscholar.orgrsc.org A particularly effective methodology for the synthesis of 1,1-disubstituted hydrazines involves the initial protection of the arylhydrazine. For instance, p-tolylhydrazine can be reacted with di-tert-butyl dicarbonate (Boc₂O), often under solvent-free conditions, to yield N-Boc-N'-(p-tolyl)hydrazine. semanticscholar.orgresearchgate.net

With one nitrogen atom protected, the remaining N-H group can be selectively functionalized. A powerful strategy involves the use of a strong base, such as n-butyllithium, to deprotonate the protected hydrazine, forming a nitrogen dianion. organic-chemistry.org This highly nucleophilic intermediate can then be selectively alkylated. The significant difference in acidity between the N-H protons (the aryl-substituted N-H being more acidic) allows for controlled, stepwise alkylation. For the synthesis of this compound, the N-Boc-N'-(p-tolyl)hydrazine intermediate would first be deprotonated at the tolyl-substituted nitrogen, followed by reaction with an ethylating agent like ethyl iodide. Subsequent removal of the Boc group yields the target compound.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Advantages |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA, HCl in dioxane) | Stable to base and nucleophiles; enables dianion formation for selective alkylation. semanticscholar.orgorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to acid-labile and base-labile groups. rsc.org |

| Trichloroethoxycarbonyl | Troc | 2,2,2-Trichloroethyl chloroformate | Reductive cleavage (e.g., Zn in acetic acid) | Cleavable under neutral conditions, orthogonal to many other groups. semanticscholar.org |

| Phthaloyl | Pht | Phthalic anhydride | Hydrazinolysis (e.g., hydrazine hydrate) | Robust protection for primary amino groups. |

Mechanistic Elucidation of this compound Formation Reactions

The formation of this compound can be achieved through several mechanistic pathways. The two most prominent routes are direct N-alkylation of a protected hydrazine and reductive hydrazination of an aldehyde.

Direct N-Alkylation Mechanism (Sₙ2 Pathway)

Direct N-alkylation is a fundamental carbon-nitrogen bond-forming reaction. researchgate.net When a protected arylhydrazine, such as N-Boc-N'-(p-tolyl)hydrazine, is used, the reaction with an ethylating agent like ethyl iodide or ethyl tosylate proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.comlibretexts.org

The mechanism involves the following steps:

Deprotonation: A base (often a strong base like NaH or n-BuLi when forming a dianion) removes the proton from the aryl-substituted nitrogen, creating a potent nucleophile (an amide anion).

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon atom of the ethylating agent. This attack occurs from the "backside" relative to the leaving group (e.g., iodide or tosylate). libretexts.org

Transition State: The reaction proceeds through a single, high-energy transition state where the N-C bond is partially formed and the C-Leaving Group bond is partially broken. The central carbon atom is transiently pentacoordinate with a trigonal bipyramidal geometry. masterorganicchemistry.com

Product Formation: The leaving group is expelled, and the N-C bond formation is complete, resulting in the N-ethylated, N'-Boc-protected precursor. Subsequent deprotection under acidic conditions yields this compound.

The regioselectivity of this reaction is entirely controlled by the protecting group, which directs alkylation to the desired nitrogen atom.

Reductive Hydrazination Mechanism

An alternative and powerful one-pot method for preparing 1,1-disubstituted hydrazines is reductive amination, or more specifically, reductive hydrazination. organic-chemistry.orgscienceinfo.com This pathway avoids the need for pre-protection and isolation of intermediates. The synthesis of this compound via this route would involve the reaction of p-tolylhydrazine with acetaldehyde in the presence of a mild reducing agent.

The mechanism unfolds as follows:

Hydrazone Formation: The more nucleophilic terminal nitrogen (-NH₂) of p-tolylhydrazine attacks the electrophilic carbonyl carbon of acetaldehyde. organicchemistrytutor.com This is followed by a series of proton transfers and the elimination of a water molecule to form the corresponding p-tolylhydrazone of acetaldehyde.

Protonation/Activation: Under mildly acidic conditions (often optimal for reductive amination), the imine-like nitrogen of the hydrazone is protonated, forming a reactive hydrazonium ion. This enhances the electrophilicity of the carbon atom. chemistrysteps.commasterorganicchemistry.com

Hydride Reduction: A selective reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion (H⁻) to the electrophilic carbon of the hydrazonium ion. masterorganicchemistry.comyoutube.com These reagents are specifically chosen because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the protonated hydrazone intermediate. scienceinfo.com

Product Formation: The C=N double bond is reduced to a C-N single bond, yielding the final product, this compound.

This method is highly efficient and avoids the use of harsh alkylating agents, making it a valuable strategy in modern organic synthesis. masterorganicchemistry.com

| Synthetic Route | Key Reactants | Core Mechanism | Key Intermediates | Control of Regioselectivity |

|---|---|---|---|---|

| Direct N-Alkylation | N-Boc-N'-(p-tolyl)hydrazine + Ethyl iodide | Sₙ2 (Bimolecular Nucleophilic Substitution) | Nitrogen anion, Pentacoordinate transition state | Achieved via a protecting group (e.g., Boc) on one nitrogen atom. organic-chemistry.org |

| Reductive Hydrazination | p-Tolylhydrazine + Acetaldehyde | Imine/Hydrazone formation followed by reduction | Hydrazone, Hydrazonium ion | Inherently regioselective; the terminal -NH₂ is more nucleophilic and reactive towards the carbonyl. organicchemistrytutor.com |

Chemical Reactivity and Transformation Chemistry of 1 Ethyl 1 P Tolyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety in 1-Ethyl-1-(p-tolyl)hydrazine

The hydrazine functional group is the primary center of nucleophilic activity in the molecule. The presence of two nitrogen atoms allows for a range of reactions, particularly with electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds and serving as a gateway to complex heterocyclic systems.

This compound readily reacts with aldehydes and ketones in condensation reactions to form the corresponding hydrazones. wikipedia.org This reaction typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgresearchgate.net The reaction is often catalyzed by a small amount of acid. researchgate.net The resulting N-ethyl-N-(p-tolyl)hydrazones are stable compounds that can serve as important intermediates for further synthetic transformations, such as the Wolff-Kishner reduction or cyclization reactions. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Hydrazone) |

|---|---|---|

| This compound | Acetaldehyde | Acetaldehyde N-ethyl-N-(p-tolyl)hydrazone |

| This compound | Acetone | Acetone N-ethyl-N-(p-tolyl)hydrazone |

| This compound | Benzaldehyde | Benzaldehyde N-ethyl-N-(p-tolyl)hydrazone |

| This compound | Cyclohexanone | Cyclohexanone N-ethyl-N-(p-tolyl)hydrazone |

The ability of this compound to participate in reactions that form two new bonds allows for its use as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net These reactions are fundamental in medicinal chemistry, as heterocyclic scaffolds are prevalent in a vast number of pharmaceutical agents. nih.govrsc.org

Substituted pyrazoles can be synthesized using the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.comchemhelpasap.com In this reaction, this compound acts as the hydrazine component. The reaction proceeds through the formation of an initial hydrazone with one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. dergipark.org.trmdpi.com The use of an unsymmetrical dicarbonyl compound can lead to the formation of regioisomers. mdpi.com

Table 2: Pyrazole Synthesis via Knorr Reaction

| Hydrazine Component | 1,3-Dicarbonyl Compound | Expected Pyrazole Product |

|---|---|---|

| This compound | Acetylacetone (2,4-Pentanedione) | 1-Ethyl-3,5-dimethyl-1-(p-tolyl)-1H-pyrazolium |

| This compound | Ethyl Acetoacetate | 1-Ethyl-3-methyl-5-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolium |

| This compound | Dibenzoylmethane | 1-Ethyl-3,5-diphenyl-1-(p-tolyl)-1H-pyrazolium |

Beyond pyrazoles, the nucleophilic nature of this compound enables its use in the synthesis of a wider array of nitrogen-containing heterocycles. For instance, reaction with γ-ketoacids or 1,4-dicarbonyl compounds can lead to the formation of six-membered pyridazinone or dihydropyridazine (B8628806) rings, respectively. Furthermore, reactions involving precursors with sulfur atoms can be employed to construct sulfur-containing heterocycles. For example, the reaction of hydrazines with acyl isothiocyanates can lead to thiadiazole derivatives, which are another important class of heterocyclic compounds. mdpi.com

The Fischer indole (B1671886) synthesis is a powerful acid-catalyzed reaction that produces an indole from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgnih.gov this compound is a suitable substrate for this reaction. The mechanism involves the initial formation of a hydrazone, which then isomerizes to an enamine under acidic conditions. nih.govjk-sci.com A key chemhelpasap.comchemhelpasap.com-sigmatropic rearrangement follows, leading to a di-imine intermediate which, after cyclization and elimination of ammonia (B1221849), yields the final indole product. wikipedia.orgjk-sci.com The ethyl group from the hydrazine remains on the indole nitrogen (N-1), while the tolyl group's methyl substituent will be at the 5-position of the indole ring. This method provides a direct route to N-1 and 5-substituted indoles, which are valuable structures in pharmaceutical research. tcichemicals.com

Table 3: Predicted Products from Fischer Indole Synthesis

| Hydrazine Reactant | Carbonyl Reactant | Major Indole Product |

|---|---|---|

| This compound | Acetone | 1-Ethyl-2,3,5-trimethyl-1H-indole |

| This compound | 2-Butanone | 1-Ethyl-2,3,5-trimethyl-1H-indole and 1,3-Diethyl-2,5-dimethyl-1H-indole (isomeric mixture) |

| This compound | Cyclohexanone | 6-Ethyl-7-methyl-1,2,3,4,6,7-hexahydro-dibenzopyrrole |

| This compound | Phenylacetaldehyde | 1-Ethyl-5-methyl-3-phenyl-1H-indole |

Cyclization Reactions to Form Heterocyclic Systems

Electrophilic Aromatic Substitution on the p-Tolyl Ring of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The substituent already present on the benzene (B151609) ring dictates the rate and regioselectivity of the substitution. The -N(Et)NH₂ group on the p-tolyl ring of this compound is a strongly activating group. The nitrogen atom directly attached to the ring possesses a lone pair of electrons that it can donate into the aromatic system via resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. masterorganicchemistry.com

This electron-donating effect is particularly pronounced at the ortho and para positions relative to the substituent. Since the para position is already occupied by the methyl group, electrophilic attack is strongly directed to the two equivalent ortho positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to yield predominantly 2-substituted products.

Table 4: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Expected Major Product |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 1-(2-Nitro-4-methylphenyl)-1-ethylhydrazine |

| Bromination (Br₂/FeBr₃) | Br⁺ | 1-(2-Bromo-4-methylphenyl)-1-ethylhydrazine |

| Sulfonation (fuming H₂SO₄) | SO₃ | 2-(N'-Ethylhydrazinyl)-5-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation (CH₃COCl/AlCl₃) | CH₃CO⁺ | 1-(2-Acetyl-4-methylphenyl)-1-ethylhydrazine |

Oxidative and Reductive Transformations of this compound

The nitrogen-nitrogen bond and the lone pairs of electrons on the nitrogen atoms make hydrazines susceptible to both oxidation and reduction.

Oxidative Transformations: The oxidation of substituted hydrazines can lead to a variety of products depending on the oxidant and reaction conditions. For instance, the oxidative cyclization of thioacylhydrazones, which are derivatives of hydrazines, is a common method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles. mdpi.com While direct oxidation studies on this compound are not extensively documented, it is plausible that controlled oxidation could lead to the formation of azo compounds or, under harsher conditions, cleavage of the N-N bond.

Reductive Transformations: Hydrazine and its derivatives are well-known reducing agents. For example, hydrazine is a widely used chemical for the reduction of graphene oxide. arxiv.org The mechanism often involves the transfer of hydrogen atoms and the formation of a stable dinitrogen molecule. In the context of this compound, it can be inferred that it would exhibit reducing properties, although its efficacy would be influenced by the steric and electronic effects of the ethyl and p-tolyl substituents. The Wolff-Kishner reduction, which converts ketones and aldehydes to alkanes, proceeds via a hydrazone intermediate and showcases the reductive potential inherent to the hydrazine functional group.

Metal-Catalyzed Reactions Involving this compound

Substituted hydrazines are valuable reagents in metal-catalyzed reactions, particularly in the formation of carbon-nitrogen and carbon-carbon bonds.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and hydrazine derivatives have emerged as important coupling partners. Although specific examples involving this compound are scarce, the reactivity of similar compounds provides significant insight. The palladium-catalyzed coupling of hydrazine with aryl chlorides and tosylates is a direct method to form arylhydrazines. semanticscholar.org

Furthermore, tosylhydrazones, which can be synthesized from hydrazines, undergo palladium-catalyzed cross-coupling reactions with aryl halides to produce substituted olefins. organic-chemistry.org A notable example is the Barluenga cross-coupling, which has been utilized in the synthesis of complex molecules like indoles. nih.gov This reaction involves the coupling of p-tosylhydrazones with 2-nitroarylhalides. nih.gov Given that this compound can be converted to a corresponding hydrazone, it is a potential precursor for such transformations.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Hydrazine Derivatives

| Hydrazine Derivative | Coupling Partner | Catalyst | Product Type | Reference |

| Hydrazine | Aryl Chlorides/Tosylates | Palladium Complex | Arylhydrazines | semanticscholar.org |

| Tosylhydrazones | Aryl Halides | Pd(PPh₃)₂Cl₂ | Substituted Olefins | organic-chemistry.org |

| p-Tosylhydrazones | 2-Nitroarylhalides | Bis(triphenylphosphine)palladium dichloride | Intermediates for Indole Synthesis | nih.gov |

Direct C-H Bond Functionalization Pathways

Direct C-H bond functionalization is a powerful strategy for streamlining organic synthesis by avoiding the pre-functionalization of substrates. While specific applications of this compound in direct C-H functionalization are not well-documented, the general principles of these reactions suggest potential avenues for its use. Metal-catalyzed C-H activation often involves the coordination of a directing group to the metal center, bringing it in proximity to a C-H bond. The nitrogen atoms in this compound could potentially serve as directing groups to facilitate the functionalization of the tolyl ring or the ethyl group.

Mechanistic Investigations of this compound Reactivity

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. Mechanistic studies on related hydrazine compounds provide a framework for predicting its behavior.

Characterization of Reaction Intermediates

In palladium-catalyzed cross-coupling reactions, the characterization of reaction intermediates is key to elucidating the catalytic cycle. For the coupling of hydrazine with aryl halides, mechanistic studies have identified arylpalladium(II) hydroxide (B78521) and arylpalladium(II) chloride as catalyst resting states. These complexes react with hydrazine to form the arylhydrazine product. It is proposed that a hydrazine-bound arylpalladium(II) chloride complex is a key intermediate.

In reactions involving tosylhydrazones, the formation of palladium-carbene complexes has been suggested as a key step in the catalytic cycle. These intermediates would then undergo migratory insertion of the aryl group, followed by β-hydride elimination to yield the olefin product.

Elucidation of Rate-Determining Steps and Transition States

For the palladium-catalyzed coupling of hydrazine with aryl halides, kinetic studies have indicated that the rate-limiting step is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. This step leads to the formation of an arylpalladium(II) hydrazido complex, which then proceeds to the product. The nature of the base and the solvent can significantly influence the rate of this step.

While specific kinetic data for reactions of this compound are not available, it is expected that the steric bulk of the ethyl and p-tolyl groups could influence the rate of coordination to the metal center and subsequent steps in the catalytic cycle.

Effects of Substituents on Reaction Kinetics and Chemoselectivity

The reactivity of this compound is significantly influenced by the electronic and steric nature of its substituents: the ethyl group on the nitrogen atom and the p-tolyl group on the aromatic ring. These substituents play a crucial role in modulating the kinetics and chemoselectivity of its characteristic reactions, such as the Fischer indole synthesis.

The Fischer indole synthesis is a classic acid-catalyzed reaction that converts a phenylhydrazine and an aldehyde or ketone into an indole. wikipedia.org The mechanism involves the formation of a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement, followed by the elimination of ammonia to form the indole ring. alfa-chemistry.com The rate of this reaction is sensitive to the electronic properties of the substituents on both the hydrazine and the carbonyl partner.

In the case of this compound, the p-tolyl group possesses a methyl substituent at the para position of the benzene ring. The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect. This electron-donating nature increases the electron density on the aromatic ring and, consequently, on the nitrogen atom attached to it (N1). This enhanced nucleophilicity of the N1 nitrogen can influence the initial steps of reactions.

The ethyl group attached to the other nitrogen atom (N2) also has an electron-donating inductive effect, further increasing the electron density on the N2 nitrogen. This alkylation on the terminal nitrogen has been observed to affect the reaction rates and yields in the Fischer indole synthesis, often leading to faster reactions and higher yields compared to their unalkylated counterparts. researchgate.net

The chemoselectivity of reactions involving this compound is also governed by its substituent pattern. For instance, in reactions with unsymmetrical ketones during the Fischer indole synthesis, the regioselectivity of the cyclization can be influenced by the steric bulk of the substituents on both the hydrazine and the ketone.

To illustrate the potential effects of substituents on the reaction kinetics of arylhydrazines in a reaction like the Fischer indole synthesis, a hypothetical data table is presented below. This table conceptualizes how reaction rates might differ with various substituents on the aromatic ring, with the p-tolyl group of this compound serving as a reference point. The rate constant 'k' is a measure of the reaction rate.

| Substituent on Arylhydrazine (para-position) | Electronic Effect | Expected Relative Rate Constant (k_rel) |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | 0.1 |

| -Cl | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | 0.5 |

| -H | Reference | 1.0 |

| -CH₃ (p-tolyl) | Electron-Donating | 5.0 |

| -OCH₃ | Strongly Electron-Donating (Resonance) | 20.0 |

This table is illustrative and presents expected trends based on general principles of physical organic chemistry. The relative rate constants are hypothetical and serve to demonstrate the impact of substituent electronic effects.

The data in the table illustrates that electron-donating groups, such as the methyl group in the p-tolyl substituent, are expected to accelerate the rate of reactions where the hydrazine acts as a nucleophile. Conversely, electron-withdrawing groups would likely decrease the reaction rate.

Similarly, the nature of the alkyl group on the nitrogen can influence reaction kinetics. A conceptual comparison of different N-alkyl substituents is presented below, highlighting the potential interplay of electronic and steric effects.

| N-Alkyl Group on 1-(p-tolyl)hydrazine | Primary Effect | Expected Impact on Reaction Rate |

|---|---|---|

| -H | Reference (less steric hindrance, less electron donation) | Baseline |

| -CH₃ | Electron-Donating, Minor Steric Hindrance | Increased |

| -CH₂CH₃ (Ethyl) | Electron-Donating, Moderate Steric Hindrance | Increased (balance of electronics and sterics) |

| -CH(CH₃)₂ | More Electron-Donating, Significant Steric Hindrance | Potentially Decreased due to Sterics |

This table provides a conceptual overview of how N-alkylation might affect reaction rates based on established chemical principles.

Despite a comprehensive search for scientific literature and spectral data, experimental spectroscopic information for the chemical compound "this compound" is not available in publicly accessible databases and publications. Consequently, it is not possible to provide the detailed analysis and data tables requested for the specified article outline.

The required sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and two-dimensional NMR techniques, as well as Vibrational Spectroscopy, covering Fourier Transform Infrared (FT-IR) and Raman spectroscopy, necessitate experimental data that has not been published for this specific compound.

While spectroscopic information is available for related compounds, such as the parent compound p-tolylhydrazine and its derivatives, the strict adherence to the subject "this compound" as per the instructions prevents the inclusion of this data as it would fall outside the specified scope.

Therefore, the article focusing solely on the spectroscopic characterization and structural elucidation of "this compound" cannot be generated at this time due to the absence of the necessary scientific data.

Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 1 P Tolyl Hydrazine and Its Derivatives

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry provides the precise molecular mass of a compound, allowing for the determination of its elemental formula with a high degree of confidence. For 1-Ethyl-1-(p-tolyl)hydrazine, with the molecular formula C9H14N2, the theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the m/z value of the protonated molecule ([M+H]+) or other adducts. The experimentally determined mass is then compared to the theoretical value. A low mass error, typically in the parts-per-million (ppm) range, confirms the elemental composition and distinguishes the compound from isomers or other molecules with the same nominal mass.

| Adduct Ion | Chemical Formula | Theoretical Precise Mass (m/z) |

|---|---|---|

| [M+H]+ | [C9H15N2]+ | 151.1230 |

| [M+Na]+ | [C9H14N2Na]+ | 173.1049 |

| [M+K]+ | [C9H14N2K]+ | 189.0789 |

In addition to molecular mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathway of this compound is dictated by the weakest bonds and the stability of the resulting fragments.

Key fragmentation processes for N-alkyl-N-arylhydrazines include:

Alpha-Cleavage: This is a common pathway for amines and involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com For this compound, the loss of a methyl radical (•CH3) from the ethyl group is a probable alpha-cleavage event, leading to a resonance-stabilized cation.

N-N Bond Cleavage: The nitrogen-nitrogen single bond is relatively weak and can undergo homolytic or heterolytic cleavage. This would result in fragments corresponding to the ethyl-p-tolylamino moiety and the amino group.

Benzylic Cleavage: Fragmentation of the p-tolyl group can occur. A characteristic fragment in aromatic compounds containing a benzyl-like moiety is the tropylium (B1234903) ion (m/z 91), formed via rearrangement. youtube.com

| Proposed Fragment Ion (m/z) | Possible Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 150 | [C9H14N2]+• (Molecular Ion) | - |

| 135 | [C8H11N2]+ | Loss of •CH3 (Alpha-Cleavage) |

| 121 | [C8H11N]+ | Cleavage of N-N bond, loss of •NH2 |

| 119 | [C9H11]+ | Loss of •N2H3 |

| 91 | [C7H7]+ (Tropylium ion) | Benzylic cleavage and rearrangement |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores in this compound are the p-tolyl aromatic ring and the nitrogen atoms of the hydrazine (B178648) group with their lone pairs of electrons.

The expected electronic transitions include:

π → π transitions:* These high-energy transitions occur within the aromatic ring. For substituted benzene (B151609) rings, two main bands are typically observed, corresponding to the E2 (ca. 200-220 nm) and B bands (ca. 250-280 nm).

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) into an anti-bonding π* orbital of the aromatic ring. These transitions are typically weaker in intensity than π → π* transitions.

Based on data for related aromatic hydrazine derivatives, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to show characteristic absorption maxima. researchgate.net

| Approximate λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~210 nm | π → π | p-Tolyl ring (E2 band) |

| ~260-280 nm | π → π | p-Tolyl ring (B band) |

| >280 nm | n → π | Nitrogen lone pairs → Aromatic π system |

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a crystal structure for this compound itself is not publicly available, analysis of related hydrazine derivatives provides significant insight into the expected molecular geometry, bond parameters, and intermolecular interactions. nih.goviucr.org

X-ray diffraction analysis of a suitable crystalline derivative would reveal precise bond lengths and angles. The p-tolyl group is expected to be largely planar. The geometry around the substituted nitrogen (N1) would be trigonal pyramidal, while the terminal nitrogen (N2) would also adopt a similar geometry.

Based on crystallographic data from various substituted hydrazine and aromatic amine structures, typical bond lengths can be anticipated. chemistry-chemists.com

| Bond | Expected Bond Length (Å) |

|---|---|

| N-N | 1.40 - 1.48 |

| C(aryl)-N | 1.38 - 1.45 |

| C(ethyl)-N | 1.45 - 1.49 |

| C-C (aromatic) | 1.37 - 1.40 |

The bond angles around the nitrogen atoms and within the aromatic ring would conform to their respective hybridizations, though minor deviations due to steric hindrance from the ethyl and tolyl groups are expected.

The way molecules pack in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For derivatives of this compound, particularly those containing hydrogen bond donors or acceptors, these interactions are crucial for stabilizing the crystal structure.

Hydrogen Bonding: If the derivative contains a suitable functional group, or if co-crystallized with another molecule, N-H···N or N-H···O hydrogen bonds are expected to be a dominant feature, often forming chains or dimeric motifs. iucr.orgresearchgate.net

π-π Stacking: The aromatic p-tolyl rings can interact with each other through π-π stacking. These interactions, where the planes of the rings are parallel-displaced or in a T-shaped arrangement, are a significant cohesive force in the crystals of aromatic compounds. rsc.org

C-H···π Interactions: The hydrogen atoms of the ethyl group or the aromatic ring can interact with the electron-rich face of a neighboring p-tolyl ring, further stabilizing the crystal packing.

The interplay of these interactions dictates the final crystal packing motif, influencing physical properties such as melting point and solubility. Analysis of crystal structures of related compounds shows that complex networks of these interactions are common. nih.gov

Conformational Analysis in the Crystalline State

A comprehensive search of crystallographic databases and the scientific literature reveals that the crystal structure of this compound has not been experimentally determined and reported to date. Consequently, a detailed conformational analysis based on single-crystal X-ray diffraction data, including specific bond lengths, bond angles, and torsion angles for the molecule in its crystalline state, cannot be provided. The absence of this empirical data prevents a definitive description of the molecular geometry and intermolecular interactions that govern the crystal packing of this specific compound.

In the absence of experimental data, a theoretical consideration of the conformational preferences of this compound in a crystalline environment can be discussed. The conformation of the molecule would be primarily influenced by the interplay of intramolecular steric and electronic effects, as well as intermolecular forces that dictate the formation of a stable crystal lattice.

In a hypothetical crystal structure, the molecules would arrange themselves to maximize favorable intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds involving the N-H group of the hydrazine moiety. The planarity of the p-tolyl group would likely encourage π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice. The ethyl group, being flexible, might adopt a conformation that minimizes steric hindrance with neighboring molecules.

It is important to emphasize that this discussion is based on general principles of conformational analysis and crystal packing. A precise and detailed understanding of the conformational parameters of this compound in the crystalline state awaits experimental determination through X-ray crystallographic studies.

Computational and Theoretical Investigations of 1 Ethyl 1 P Tolyl Hydrazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. imist.ma A typical DFT study on 1-Ethyl-1-(p-tolyl)hydrazine would likely employ a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results for geometry, electronic properties, and vibrational frequencies. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds (e.g., the C-N bonds and the N-N bond), multiple conformers may exist.

Illustrative Table of Expected Conformational Energy Data:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-N-C) |

|---|---|---|

| Global Minimum | 0.00 | ~120° |

| Conformer 2 | 1.5 | ~-60° |

Note: This data is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) nitrogen atoms and the electron-rich p-tolyl ring, reflecting the nucleophilic character of these sites. The LUMO would likely be distributed over the aromatic ring's anti-bonding orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov DFT calculations provide precise energy values for these orbitals. colab.ws

Table of Predicted Frontier Orbital Energies:

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Localized on the N-N bond and p-tolyl ring |

| LUMO | -0.5 | Distributed over the p-tolyl ring (π* orbitals) |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical stability |

Note: These energy values are representative examples based on similar aromatic hydrazine compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms, and blue indicates regions of low electron density (positive potential), usually around hydrogen atoms. aimspress.com

In the case of this compound, the MEP map would be expected to show the most negative potential (red/yellow) around the two nitrogen atoms of the hydrazine group, confirming them as the primary sites for electrophilic attack or protonation. The hydrogen atoms of the ethyl group and the amino group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the nitrogen atom attached to the ring into the π* anti-bonding orbitals of the p-tolyl group. This interaction is crucial for understanding the electronic communication between the hydrazine moiety and the aromatic system. The analysis quantifies these interactions in terms of stabilization energy (E(2)), with higher values indicating stronger electronic delocalization. nih.gov

Table of Expected NBO Interaction Energies:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (hydrazine) | π* (C-C aromatic) | ~5-10 | n → π* delocalization |

Note: LP denotes a lone pair. E(2) values are illustrative of typical intramolecular interactions in such systems.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, one can confidently assign specific vibrational modes to the observed absorption bands. kbhgroup.in

For this compound, key vibrational modes would include the N-H stretching frequency, C-N stretching, N-N stretching, and various bending and rocking modes of the ethyl and p-tolyl groups. Theoretical calculations often yield frequencies that are systematically higher than experimental values, so a scaling factor is typically applied to improve the correlation. kbhgroup.in This correlative analysis is essential for structural confirmation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with their environment (e.g., a solvent or a biological receptor). nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts over time.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal its solvation structure and dynamic behavior. It could show how solvent molecules arrange around the polar hydrazine group and the nonpolar aromatic and alkyl parts. Such simulations are critical for understanding how the molecule behaves in a realistic chemical environment, providing insights into its solubility and intermolecular interaction patterns. researchgate.net

Quantum Chemical Calculation of Reactivity Descriptors

The reactivity of a molecule is fundamentally governed by its electronic structure. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in quantifying this reactivity through a series of descriptors derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT methods, such as those employing the B3LYP functional, are widely used for calculating the electronic properties of hydrazine derivatives. imist.ma These calculations provide the energies of the HOMO and LUMO, which are crucial for understanding a molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

From these frontier orbital energies, several global reactivity descriptors can be calculated to provide a more nuanced picture of the molecule's chemical behavior. These descriptors are defined as follows:

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com A "hard" molecule has a large energy gap, indicating lower reactivity, while a "soft" molecule has a small energy gap and is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η. mdpi.com

Below is an interactive table showcasing representative data for global reactivity descriptors calculated for a generic hydrazine derivative using DFT, illustrating the type of information these calculations provide.

| Descriptor | Formula | Typical Value (eV) - Illustrative | Interpretation |

| HOMO Energy (EHOMO) | - | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 | A smaller gap indicates higher reactivity and lower kinetic stability. |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -3.0 to -4.0 | Indicates the tendency of electrons to escape; a higher value suggests greater reactivity. |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.0 to 2.5 | Measures resistance to change in electron distribution; "soft" molecules are more reactive. |

| Electrophilicity Index (ω) | μ²/2η | 1.8 to 3.2 | A measure of the propensity to act as an electrophile. |

Note: The values in this table are illustrative for a generic hydrazine derivative and are not the specific calculated values for this compound.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is also a powerful tool for predicting spectroscopic data, which is invaluable for structure elucidation and characterization. The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard method to complement experimental data.

The most common approach for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net This method calculates the isotropic magnetic shielding constants (σ) for each nucleus in the molecule. The theoretical chemical shift (δ) is then determined by referencing these shielding constants to the calculated shielding constant of a standard, usually tetramethylsilane (B1202638) (TMS), using the formula: δ = σTMS - σsample. researchgate.net

For this compound, these calculations would predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions depends on the level of theory (functional and basis set) and whether factors like solvent effects are included. compchemhighlights.org Studies on aromatic amines have shown that DFT methods can predict ¹H chemical shifts with a root-mean-square error of around 0.1-0.2 ppm and ¹³C chemical shifts with an error of 1-2 ppm, which is often sufficient to distinguish between possible isomers or assign complex spectra. modgraph.co.uknih.govlibretexts.org

The predicted NMR spectrum for this compound would show distinct signals for the ethyl group protons, the aromatic protons on the p-tolyl ring, the methyl group protons of the tolyl substituent, and the amine proton. Similarly, the ¹³C NMR spectrum would show separate signals for the ethyl carbons, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the methyl carbon.

The following interactive table provides an example of the kind of data that would be generated from an in silico NMR prediction for this compound, with hypothetical but realistic chemical shift values.

| Atom Type | Predicted ¹H Chemical Shift (ppm) - Hypothetical | Predicted ¹³C Chemical Shift (ppm) - Hypothetical |

| -CH₃ (Ethyl) | 1.15 | 12.5 |

| -CH₂- (Ethyl) | 3.60 | 48.0 |

| -NH- | 5.50 | - |

| Ar-H (ortho to -N) | 6.90 | 115.0 |

| Ar-H (meta to -N) | 7.10 | 129.5 |

| Ar-C (ipso, attached to N) | - | 148.0 |

| Ar-C (para, attached to CH₃) | - | 130.0 |

| Ar-CH₃ | 2.25 | 20.5 |

Note: These chemical shift values are hypothetical and serve to illustrate the output of an in silico calculation. Actual values would require a specific quantum chemical calculation.

By combining these computational approaches, a comprehensive theoretical profile of this compound can be constructed, offering valuable predictions of its reactivity and spectroscopic signatures.

Applications of 1 Ethyl 1 P Tolyl Hydrazine As a Synthetic Building Block and in Advanced Materials

Role as a Precursor in Complex Organic Synthesis

As a substituted hydrazine (B178648), 1-Ethyl-1-(p-tolyl)hydrazine serves as a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing cyclic structures.

Construction of Advanced Heterocyclic and Polycyclic Architectures

One of the most significant applications of arylhydrazines is in the Fischer indole (B1671886) synthesis, a classic and widely used method for preparing indoles. byjus.comwikipedia.org This reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring system. nih.gov

In this context, this compound can be employed as the arylhydrazine component. The reaction with a suitable carbonyl compound would proceed through the formation of a hydrazone intermediate, which then undergoes the characteristic rearrangement and cyclization to yield a substituted indole. The ethyl and tolyl groups on the hydrazine nitrogen would influence the reaction's regioselectivity and the properties of the resulting indole product. The general mechanism of the Fischer indole synthesis is depicted below:

Reaction Scheme: Fischer Indole Synthesis

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Catalyst | Product (Indole Derivative) |

| This compound | R1-CO-R2 | Acid (e.g., HCl, H2SO4) | Substituted indole with ethyl and tolyl groups on the nitrogen |

The specific indole derivatives synthesized would depend on the choice of the aldehyde or ketone reactant. This methodology provides a versatile route to a wide range of complex heterocyclic and polycyclic architectures that are prevalent in pharmaceuticals and other biologically active compounds. rsc.org

Synthesis of Nitrogen-Containing Carbon Frameworks

Contributions to the Development of Organic Electronic Materials

The development of novel organic materials for electronic applications is a rapidly growing field. The molecular structure of this compound suggests potential, though currently underexplored, applications in this area.

Incorporation into Organic Semiconductor Design

Organic semiconductors are the active components in a variety of electronic devices. Their performance is highly dependent on their molecular structure, which influences charge transport and energy levels. While there is no specific research found on the direct incorporation of this compound into organic semiconductors, its aromatic and nitrogen-containing nature could, in principle, be utilized in the design of new semiconductor materials. The tolyl group could contribute to π-π stacking interactions, which are crucial for charge transport, while the hydrazine moiety could be a site for further functionalization to tune the electronic properties.

Components in Photovoltaic and Optoelectronic Devices

Organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs) are promising technologies for renewable energy and display applications. jmaterenvironsci.comsemanticscholar.org The efficiency and stability of these devices are critically dependent on the properties of the organic materials used. mdpi.comyoutube.com Currently, there are no specific reports on the use of this compound as a component in photovoltaic or optoelectronic devices. The potential of this compound in such applications would require dedicated synthesis and characterization of materials derived from it to assess their photophysical and electronic properties.

Advanced Topics and Future Research Trajectories for 1 Ethyl 1 P Tolyl Hydrazine

Development of Stereoselective Synthetic Methodologies Incorporating 1-Ethyl-1-(p-tolyl)hydrazine

The synthesis of chiral hydrazines is a critical endeavor, as these motifs are prevalent in a wide range of pharmaceuticals and agrochemicals. nih.gov The development of stereoselective methods to produce enantiomerically pure forms of this compound is a key area of future research. Current advanced strategies for creating chiral hydrazines primarily focus on the asymmetric hydrogenation of prochiral hydrazones. acs.org

Transition metal catalysis has emerged as a powerful tool in this domain. chemistryviews.org For instance, catalyst systems based on rhodium, ruthenium, and palladium have demonstrated significant success. acs.org More recently, the use of earth-abundant metals like nickel has been explored to enhance the sustainability and cost-effectiveness of these transformations. chemistryviews.org Nickel-catalyzed asymmetric hydrogenation of hydrazones, for example, has yielded chiral hydrazines in excellent yields and with high enantioselectivity. chemistryviews.org The application of these methodologies to the corresponding hydrazone precursor of this compound could provide a direct route to its chiral forms.

Another promising frontier is the use of biocatalysis. Engineered imine reductases (IREDs) have been successfully employed for the enantioselective reduction of hydrazones, offering a green and highly selective alternative to metal-based catalysts. nih.govresearchgate.net These enzymatic methods operate under mild conditions and can achieve exceptional levels of stereocontrol. nih.gov The development of a biocatalytic process tailored for the synthesis of chiral this compound would represent a significant advancement in the sustainable production of this valuable compound.

| Catalyst Type | Metal/Enzyme | Ligand/Mutant | Substrate | Outcome |

| Transition Metal | Nickel | (R,R)-QuinoxP* | Aromatic and Aliphatic Hydrazones | Excellent yields, moderate to excellent enantioselectivities |

| Transition Metal | Rhodium | Josiphos or Taniaphos | N-alkoxycarbonyl hydrazones | Good enantioselectivities (73-78% ee) |

| Biocatalyst | Engineered Imine Reductase (HRED) | HRED1.1 | Protected Hydrazones | High yields and selectivities (>99% e.e.) |

Investigation of Unprecedented Reactivity Patterns and Transformation Pathways

Beyond established reactions, the unique electronic and steric properties of this compound make it a candidate for novel and unprecedented chemical transformations. Aryl hydrazines, in general, are versatile building blocks in organic synthesis, and exploring new reactivity patterns is a continuous area of research. nih.gov

One area of interest is the generation of aryl radicals from aryl hydrazines. This can be achieved under mild conditions using catalytic iodine in the presence of air, leading to the formation of highly reactive intermediates that can participate in various C-C bond-forming reactions. nih.gov Subjecting this compound to these conditions could open up new avenues for the synthesis of complex arylated molecules.

Furthermore, 1,1-disubstituted hydrazines have been shown to participate in transition metal-catalyzed reactions. For example, titanium-catalyzed 1,2-diamination of alkynes utilizes 1,1-disubstituted hydrazines to create vicinal diamines, which are important structural motifs in medicinal chemistry. nih.gov The investigation of this compound in similar catalytic cycles could lead to the discovery of novel synthetic methodologies. The steric and electronic influence of the ethyl and p-tolyl groups could offer unique selectivity and reactivity compared to other 1,1-disubstituted hydrazines. nih.gov

| Reaction Type | Reagents/Catalyst | Intermediate/Product | Potential Application |

| Aryl Radical Generation | Catalytic Iodine, Air | Aryl Radical | Arylation of various substrates |

| 1,2-Diamination of Alkynes | Titanium Catalyst | Vicinal Diamine | Synthesis of complex nitrogen-containing molecules |

| Cross-Coupling Reactions | Various Transition Metals | Arylated Products | Novel C-N and C-C bond formations |

Integration of this compound into Supramolecular Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for the application of this compound. The hydrazine (B178648) moiety, with its hydrogen bond donor and acceptor capabilities, can be a key component in the design of self-assembling systems.

While direct research on the supramolecular chemistry of this compound is limited, studies on related hydrazine derivatives provide a conceptual blueprint. For instance, hydrazine has been used as a mediator in the construction of nanocrystal self-assembly materials, acting as a polyelectrolyte to facilitate one-dimensional assembly and as a monomer to polymerize with modified nanocrystals. nih.gov The p-tolyl group in this compound could further contribute to self-assembly through π-π stacking interactions, adding another layer of control over the resulting supramolecular architecture.

Acylhydrazones, which can be readily synthesized from this compound, are also known to form self-assembled channels capable of proton and water transport. acs.org The specific stereochemistry and electronic properties of derivatives of this compound could be exploited to create novel, functional supramolecular materials with applications in areas such as ion transport and molecular recognition.

Computational Design and Rational Synthesis of Novel this compound Derivatives with Engineered Properties

Computational chemistry provides powerful tools for the rational design of new molecules with specific, engineered properties. In the context of this compound, computational methods can be used to predict the biological activity, material properties, and reactivity of novel derivatives, thereby guiding synthetic efforts.

For example, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound derivatives with their biological activity. This in silico approach can accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted potency.

Molecular modeling techniques, such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM), can provide deep insights into the intermolecular interactions that govern the solid-state packing and crystal structure of these compounds. mdpi.com This understanding is crucial for the design of materials with desired properties, such as specific crystal morphologies or enhanced stability. The computational study of bioactive adamantane-linked hydrazine-1-carbothioamides has demonstrated the utility of these methods in understanding the influence of different substituents on molecular conformation and intermolecular interactions. mdpi.com

| Computational Method | Application | Predicted Properties |

| QSAR | Drug Discovery | Biological activity (e.g., anticancer, antimicrobial) |

| Molecular Docking | Enzyme Inhibition Studies | Binding affinity and mode of interaction with biological targets |

| Hirshfeld Surface Analysis | Crystal Engineering | Intermolecular contacts and packing motifs |

| CLP-Pixel Method | Crystal Structure Prediction | Energetically significant molecular dimers |

| QTAIM | Interaction Analysis | Strength and nature of intermolecular interactions |

Considerations for Sustainable Synthesis and Green Chemistry Principles in this compound Production and Utilization

The principles of green chemistry are increasingly important in the chemical industry, and the synthesis and application of this compound are no exception. Future research will undoubtedly focus on developing more environmentally benign methods for its production and use.

As mentioned in the context of stereoselective synthesis, biocatalysis offers a green alternative to traditional chemical methods. nih.gov The use of enzymes can reduce the reliance on heavy metals and harsh reaction conditions, leading to a more sustainable manufacturing process. nih.gov Another approach is the use of green synthetic strategies such as microwave-assisted synthesis and solvent-free reaction conditions, which have been successfully applied to the synthesis of hydrazone derivatives. minarjournal.com These methods can significantly reduce reaction times and energy consumption.

Furthermore, the development of processes that utilize renewable feedstocks is a cornerstone of green chemistry. Research into the production of hydrazine from wastewater using anammox bacteria presents a fascinating, long-term possibility for a truly sustainable source of this important chemical building block. youtube.com While still in the early stages, such innovative approaches could revolutionize the production of hydrazine and its derivatives, including this compound.

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Potential for hydrazine production from wastewater via enzymatic processes. |

| Catalysis | Employment of biocatalysts (e.g., IREDs) and earth-abundant metal catalysts (e.g., Nickel). |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Safer Solvents and Auxiliaries | Development of solvent-free reaction conditions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

Q & A

Q. What are the optimal synthetic routes for preparing 1-Ethyl-1-(p-tolyl)hydrazine, and how can reaction yields be improved?

Methodological Answer: this compound can be synthesized via palladium-catalyzed cross-coupling or manganese-catalyzed dehydrogenative coupling. For example, a related hydrazine derivative (1-benzyl-2-benzylidene-1-(p-tolyl)hydrazine) was synthesized in 86% yield using column chromatography (pentane/ethyl ether gradient) after manganese-catalyzed coupling . To optimize yields:

- Use recyclable catalysts like Fe₃O₄@SiO₂@vanillin for greener syntheses, as demonstrated for similar p-tolyl hydrazine derivatives (yields up to 89%) .

- Monitor reaction progress via TLC and purify intermediates using recrystallization or column chromatography to minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for small-molecule refinement. For example, a related (E)-1-(2,4-dinitrophenyl)hydrazine derivative was characterized with monoclinic crystal symmetry (space group P2₁/n) and refined to R = 0.091 using Bruker APEXII CCD data .

- Spectroscopy : Employ HRMS (e.g., ESI-MS) for molecular ion confirmation and elemental analysis (C, H, N) to validate purity. A hydrazine analog showed <0.01% deviation between calculated and found elemental values .

- NMR : Assign peaks using ¹H/¹³C NMR, referencing shifts from analogous compounds (e.g., 1-(p-tolyl)pyrazole derivatives show aromatic protons at δ 7.2–7.8 ppm) .

Q. What safety protocols are critical when handling hydrazine derivatives like this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved clothing to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, as hydrazines are toxic and potentially carcinogenic .